molecular formula C7H4BrFN2 B14767096 2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile

2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile

Katalognummer: B14767096
Molekulargewicht: 215.02 g/mol
InChI-Schlüssel: FTBBMGAINKGDRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H4BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-fluoropyridine with acetonitrile under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the yield and reduce the production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H4BrFN2

Molekulargewicht

215.02 g/mol

IUPAC-Name

2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2

InChI-Schlüssel

FTBBMGAINKGDRI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Br)CC#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.